Direct Blue 81
Description
Contextualization of Direct Dyes in Modern Applications and Environmental Footprint
Direct dyes represent a class of dyestuffs that can be applied directly to substrates, particularly cellulosic fibers like cotton, rayon, and paper, as well as silk, wool, and leather, without the need for a mordant. watermanaustralia.comcolorfuldyes.com This is achieved through substantive dyeing, where the dye molecules have a high affinity for the fiber, primarily through hydrogen bonds and van der Waals forces. colorfuldyes.com Their ease of application and cost-effectiveness have made them widely used in various industries, including fashion, home furnishings, and paper production. numberanalytics.com
However, the widespread use of direct dyes, and synthetic dyes in general, comes with a significant environmental footprint. researchgate.net Key environmental issues associated with direct dyes include:
Water Pollution: During the dyeing process, a notable percentage of the dye (estimated between 10-20%) does not fix to the fiber and is released into wastewater. watermanaustralia.commdpi.com This results in colored effluents that are aesthetically displeasing and harmful to aquatic ecosystems. watermanaustralia.comcore.ac.uk
Persistence and Bioaccumulation: Many synthetic dyes, including direct dyes, are designed to be chemically stable and resistant to light, heat, and microbial degradation. nih.gov This persistence means they can remain in the environment for long periods, potentially accumulating in sediments and aquatic organisms. watermanaustralia.com
Impact on Aquatic Life: The discharge of dye-laden effluents into water bodies can significantly reduce light penetration, thereby inhibiting the photosynthetic activity of aquatic plants and algae, which form the base of the aquatic food web. watermanaustralia.comcore.ac.uk Furthermore, these effluents can increase the biochemical oxygen demand (BOD) and chemical oxygen demand (COD) of the water, leading to oxygen depletion that harms aquatic fauna. nih.gov
Toxicity: The primary concern with azo dyes, the largest group of synthetic colorants, is their potential to break down under reductive conditions to form aromatic amines, some of which are known or suspected carcinogens. mdpi.comresearchgate.net
The textile industry is a major contributor to water pollution, releasing thousands of tons of dyes and hazardous chemicals into water systems annually. watermanaustralia.com This has spurred the development of more sustainable dyeing technologies, such as low-water and energy-efficient dyeing methods, and an increased focus on wastewater treatment and the development of eco-friendly dyes. numberanalytics.comresearchgate.net
Significance of Direct Blue 81 as a Model Compound for Azo Dye Research
Due to its complex polyazo structure and high water solubility conferred by multiple sulfonate groups, this compound and similar direct dyes like Direct Red 81 serve as important model compounds in environmental research. ontosight.ainih.gov These dyes are representative of the recalcitrant organic pollutants found in textile industry wastewater, making them ideal subjects for studying degradation and detoxification processes. nih.gov
Research using these dyes as models focuses on several key areas:
Biodegradation Studies: Scientists use direct dyes to screen for and isolate microorganisms, such as bacteria and fungi, capable of breaking them down. nih.govresearchgate.netnih.gov These studies often investigate the enzymes responsible for decolorization, primarily azoreductases, which cleave the azo bonds. nih.gov For instance, studies on Direct Red 81 have identified bacterial mixed cultures that can achieve significant decolorization under various conditions, including high salinity, pH, and temperature, which are typical of industrial wastewater. nih.gov
Metabolite Identification: A crucial aspect of this research is the analysis of the breakdown products (metabolites) to understand the degradation pathway and assess their toxicity. nih.govnih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared (FTIR) spectroscopy are employed to identify the aromatic amines and other intermediates formed during the cleavage of the azo linkages. nih.gov
Advanced Oxidation Processes (AOPs): this compound is also used to test the efficacy of AOPs, such as photocatalysis (e.g., using titanium dioxide, TiO2) and photoelectrochemical degradation, for treating dye-contaminated water. researchgate.netmdpi.com These methods aim to mineralize the dye, converting it completely into less harmful substances like CO2, water, and inorganic salts. mdpi.com
Toxicity Assessment: The toxicity of the parent dye and its degradation byproducts is evaluated using various bioassays, including tests on seeds, aquatic plants (like Lemna minor), and small invertebrates (like Artemia salina). nih.govnih.gov This helps to ensure that the treatment process leads to genuine detoxification of the effluent. nih.gov
The complex structure of this compound, a trisazo dye, makes it particularly challenging to degrade compared to simpler mono-azo dyes, rendering it an excellent benchmark for the robustness and efficiency of new environmental remediation technologies. worlddyevariety.comnih.gov
Current Research Gaps and Future Directions in this compound Scholarship
Despite considerable research, several gaps remain in the understanding and management of this compound and other similar azo dyes. Future research is trending towards more sustainable and holistic solutions.
Current Research Gaps:
Incomplete Mineralization: While many methods can decolorize dye effluents by breaking the chromophoric azo bonds, complete mineralization of the resulting aromatic amines is often difficult to achieve. mdpi.com These intermediates can be more toxic than the original dye. researchgate.net
Toxicity of Intermediates: There is a need for more comprehensive toxicological studies on the various degradation intermediates. Much of the focus has been on decolorization, with less emphasis on the full toxicological profile of the treated effluent. nih.govresearchgate.net
Efficiency under Industrial Conditions: Laboratory-scale degradation studies often use controlled conditions that may not be representative of real industrial wastewater, which contains a complex mixture of dyes, salts, surfactants, and other chemicals. nih.gov Scaling up effective treatment methods to be cost-effective and efficient at an industrial level remains a major challenge. researchgate.net
Analytical Methods: While standard analytical methods exist, developing rapid, on-site, and cost-effective methods for monitoring dye concentrations and their degradation products in complex industrial effluents is an ongoing need. depauw.eduhcmute.edu.vn
Future Research Directions:
Development of Sustainable Dyes: A key area of future research is the design and synthesis of new dyes that are biodegradable or have improved recyclability, reducing their environmental footprint from the outset. numberanalytics.commdpi.com
Advanced Bioremediation: Research continues to explore novel microorganisms and microbial consortia with enhanced dye-degrading capabilities, including those from extreme environments (halophiles, thermophiles, alkaliphiles). nih.govnih.gov Genetic engineering of microorganisms to improve the efficiency and stability of degradative enzymes like laccases and azoreductases is a promising avenue. nih.gov
Hybrid Treatment Systems: Combining different treatment methods, such as biological processes with AOPs, is being investigated to achieve both efficient decolorization and complete mineralization of the dye molecules. researchgate.net
Circular Economy Approaches: Future scholarship will likely focus on creating value from waste. This could include investigating whether the non-toxic byproducts of dye degradation can be used as a source for other chemical syntheses, moving towards a circular economy model for the textile industry.
Addressing these research gaps and pursuing these future directions will be critical for mitigating the environmental impact of this compound and the broader class of azo dyes used in modern industries.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| C.I. Name | This compound | worlddyevariety.com |
| C.I. Number | 34215 | worlddyevariety.com |
| CAS Number | 6252-57-9 | worlddyevariety.com |
| Molecular Formula | C₄₆H₂₇N₇Na₄O₁₄S₄ | worlddyevariety.com |
| Molecular Weight | 1121.97 g/mol | worlddyevariety.com |
| Chemical Class | Trisazo Dye | worlddyevariety.com |
| Solubility | Soluble in water; insoluble in ethanol (B145695) and other organic solvents. | worlddyevariety.com |
Table 2: List of Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Direct Red 81 | |
| Titanium Dioxide | |
| Carbon Dioxide | |
| Lemna minor |
Properties
IUPAC Name |
tetrasodium;4-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H31N7O14S4.4Na/c54-42-24-31(70(62,63)64)20-26-19-30(69(59,60)61)23-41(44(26)42)52-50-38-15-14-37(33-8-4-5-9-34(33)38)48-49-39-16-17-40(36-22-29(68(56,57)58)11-13-35(36)39)51-53-45-43(71(65,66)67)21-25-18-28(10-12-32(25)46(45)55)47-27-6-2-1-3-7-27;;;;/h1-24,47,54-55H,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZDRGKMSIEFDF-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC=C(C7=CC=CC=C76)N=NC8=C9C(=CC(=C8)S(=O)(=O)[O-])C=C(C=C9O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H27N7Na4O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6252-57-9 | |
| Record name | Direct Blue 81 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006252579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasodium 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-6-sulphonatonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT BLUE 81 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AI8M8YWKB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Structural Modification Research of Direct Blue 81
Advanced Synthetic Methodologies for Direct Blue 81 Analogs
The synthesis of complex dye molecules like this compound is evolving beyond traditional chemical methods. Modern research emphasizes the integration of biological systems and green chemistry principles to create novel derivatives with improved properties and more sustainable production life cycles.
Chemo-Enzymatic Approaches to this compound Derivatives
Chemo-enzymatic synthesis combines the strengths of chemical and enzymatic processes to construct complex molecules. nih.gov While specific chemo-enzymatic routes for this compound are not yet widely documented, the principles can be applied to create its derivatives. This approach often involves using enzymes for highly selective reactions that are difficult to achieve with conventional chemistry, such as stereoselective transformations or reactions under mild conditions. nih.govfrontiersin.org
For instance, enzymes like lipases could be used in the synthesis of precursor molecules. A two-step chemo-enzymatic method has been used to synthesize derivatives of propenylbenzenes, which involves a lipase-catalyzed epoxidation followed by hydrolysis to form diols. frontiersin.orgresearchgate.net A similar strategy could be envisioned for modifying the aromatic precursors of this compound, introducing hydroxyl groups with high specificity before the core azo-coupling reactions. Furthermore, enzymes can be employed to construct highly functionalized molecular scaffolds from simple amino acid derivatives, which can then be assembled using chemical reactions like Horner-Wadsworth-Emmons olefination. nih.gov This modular approach could allow for the synthesis of a library of this compound analogs by varying the enzymatically produced building blocks.
| Enzyme Class | Potential Reaction | Advantage | Reference |
|---|---|---|---|
| Lipase | Selective acylation or deacylation of hydroxyl/amino groups on precursors. | High regioselectivity, mild reaction conditions. | frontiersin.org |
| Oxidoreductase | Specific hydroxylation of aromatic rings on precursors. | Introduction of functional groups at positions not accessible by standard chemistry. | mdpi.com |
| Laccase | Enzymatic coupling of phenolic or amino-substituted precursors. | Greener alternative to some chemical coupling reactions, using oxygen as an oxidant. | |
| NRPS Modules | Construction of functionalized scaffolds from amino acid derivatives for later chemical assembly. | Creation of complex and diverse building blocks for novel dye structures. | nih.gov |
Green Chemistry Principles in this compound Synthesis
Traditional diazotization reactions for azo dye synthesis often rely on harsh mineral acids like H2SO4 and HCl, which pose environmental risks. digitellinc.com Green chemistry seeks to mitigate this by designing safer chemical processes. researchgate.net A significant advancement is the replacement of conventional acids with biodegradable and non-toxic alternatives.
One promising approach involves using alginic acid, a polysaccharide derived from brown algae, as a mediator for the diazotization reaction. digitellinc.com This method has been successfully demonstrated for the synthesis of various azo dyes, achieving good yields at temperatures ranging from 0–5°C to room temperature. digitellinc.com The alginic acid can be recycled for multiple reaction cycles, enhancing the sustainability of the process. digitellinc.com
Other green methodologies aim to reduce or eliminate the use of toxic solvents. rsc.org Research has shown the efficacy of solvent-free "grindstone chemistry," where diazo coupling reactions are carried out by grinding aromatic amines with β-naphthol in the presence of a recyclable, sulfonic acid-functionalized magnetic nanoparticle catalyst (Fe3O4@SiO2-SO3H) at room temperature. rsc.orgresearchgate.net This method offers excellent conversion rates, mild reaction conditions, and simple product isolation. rsc.org
Targeted Structural Modifications for Enhanced Functional Performance
Modifying the molecular structure of this compound can lead to significant improvements in its functional properties, such as color stability and its interaction with various materials. This research is pivotal for developing high-performance dyes tailored for specific industrial needs.
Design of this compound Variants with Altered Chromophore Stability
The chromophore of an azo dye—the extended conjugated system including the –N=N– groups—is responsible for its color but can be susceptible to degradation by light, chemicals, or changes in pH. mdpi.combeilstein-journals.org The stability of this system is crucial for the longevity of the dye's color. The core chromophore of indigo, for example, consists of intersecting merocyanine (B1260669) structures, and its electronic transitions are responsible for its color. beilstein-journals.org
In azo dyes, the chromophore's stability can be influenced by its molecular environment. For instance, the coordination of the Direct Red 81 dye with copper(II) ions modifies the dye's chromophore structure, leading to a significant decrease in absorbance, an effect known as hypochromism or color stripping. mdpi.com This indicates a form of chemical instability.
Auxochrome Engineering for Tunable Substrate Interactions
Auxochromes are functional groups attached to the chromophore that modify the dye's color and, critically, its affinity for a substrate. In this compound, key auxochromes include hydroxyl (–OH), amino (–NH–), and sulfonic acid (–SO3Na) groups. worlddyevariety.com These groups are essential for water solubility and for forming interactions, such as hydrogen bonds and van der Waals forces, with the hydroxyl groups of cellulose (B213188) in cotton or paper fibers.
The interaction between direct dyes and substrates is highly dependent on factors like pH and ionic strength, which affect the ionization state of the auxochromes. researchgate.net For example, at lower pH values, amino groups may become protonated, altering their interaction with a negatively charged substrate. researchgate.net
Auxochrome engineering involves the targeted modification of these functional groups to tune the dye's performance. This can include:
Altering the number and position of sulfonate groups: This can modify the dye's solubility and its electrostatic interactions with charged substrates.
Modifying amino and hydroxyl groups: Converting primary amines to secondary or tertiary amines, or esterifying hydroxyl groups, can change the dye's hydrogen bonding capability and its affinity for different fibers.
Introducing novel functional groups: Incorporating moieties that can form covalent bonds with the substrate could transform a direct dye into a reactive dye, significantly improving its wash fastness. Such interlayer engineering strategies are known to enhance the structural stability and performance of materials. acs.org
Spectroscopic Characterization Techniques for this compound Structural Elucidation
The confirmation of the structure of this compound and its synthesized analogs requires a suite of spectroscopic techniques. Each method provides unique information about the molecule's composition and architecture. unizar-csic.esnih.gov
UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique for characterizing dyes, as it measures the absorption of light in the visible and ultraviolet regions. The wavelength of maximum absorbance (λmax) is directly related to the electronic structure of the chromophore and determines the perceived color of the dye. unizar-csic.essapub.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR can be used to identify the characteristic stretching and bending vibrations of N-H (amine), O-H (hydroxyl), S=O (sulfonate), and C=C (aromatic) bonds, as well as the N=N azo linkage. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. researchgate.net While the complexity and potential for aggregation of large dye molecules like this compound can make spectra difficult to interpret, NMR is invaluable for characterizing the structure of the smaller precursor molecules and confirming the structure of new synthetic derivatives. sapub.org
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the dye with high accuracy. sapub.org Fragmentation patterns observed in the mass spectrum can also provide valuable information about the dye's structure. researchgate.netresearchgate.net
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy provides information on the vibrational energies of chemical bonds. unizar-csic.es It is particularly useful for studying symmetric non-polar bonds and can be used to obtain the "vibrational fingerprint" of the dye molecule. unizar-csic.es
| Technique | Information Obtained | Relevance to this compound | Reference |
|---|---|---|---|
| UV-Visible Spectroscopy | Wavelength of maximum absorbance (λmax), color properties. | Confirms the electronic properties of the trisazo chromophore. | unizar-csic.essapub.org |
| FTIR Spectroscopy | Presence of functional groups (e.g., -OH, -NH, -SO3, -N=N). | Verifies the key structural components and auxochromes. | researchgate.netnih.gov |
| NMR Spectroscopy | Detailed molecular structure and connectivity of atoms. | Elucidates the structure of precursors and synthetic analogs. | researchgate.netsapub.org |
| Mass Spectrometry | Molecular weight and structural fragments. | Confirms the molecular formula and aids in structural elucidation. | sapub.orgresearchgate.net |
| Raman Spectroscopy | Vibrational "fingerprint," information on symmetric bonds. | Complements FTIR data for a complete vibrational analysis. | unizar-csic.es |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. ipb.pt While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, the complexity and potential for signal overlap in a large molecule with multiple aromatic rings necessitates the use of advanced two-dimensional (2D) NMR techniques. ipb.pt These methods help establish connectivity between atoms, providing a detailed map of the molecular framework.
For a molecule with the structural complexity of this compound, a suite of 2D NMR experiments would be required for full characterization. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) couplings within individual naphthalene (B1677914) and benzene (B151609) ring systems. TOCSY (Total Correlation Spectroscopy) could be used to identify complete spin systems belonging to each aromatic fragment. ipb.pt
Heteronuclear experiments are crucial for assigning carbon signals and linking the different structural fragments. The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded proton and carbon atoms. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the individual aromatic rings across the azo (-N=N-) linkages. ipb.pt Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, aiding in the determination of the molecule's three-dimensional conformation.
Table 1: Application of Advanced NMR Techniques for this compound Analysis
| NMR Technique | Purpose for this compound Analysis | Information Yielded |
| ¹H NMR | Provides a spectrum of all proton environments. | Chemical shift, integration (proton count), and coupling patterns for aromatic and amine protons. |
| ¹³C NMR | Provides a spectrum of all unique carbon environments. | Chemical shifts of aromatic, sp²-hybridized carbons. |
| COSY | Maps correlations between protons coupled to each other. | Identifies adjacent protons within each of the naphthalene and benzene rings. |
| TOCSY | Correlates all protons within a coupled spin system. | Delineates the complete set of protons belonging to each individual aromatic ring system. |
| HSQC/HMQC | Correlates protons to their directly attached carbons. | Assigns specific carbon signals to their corresponding protons on the aromatic rings. |
| HMBC | Maps long-range (2-3 bond) correlations between protons and carbons. | Crucial for establishing connectivity between different rings across the azo bridges and with sulfonate groups. |
| NOESY/ROESY | Identifies protons that are close in space, regardless of bonding. | Provides insights into the 3D structure and conformation of the dye molecule. |
High-Resolution Mass Spectrometry (HRMS) for this compound Isomers and Metabolites
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the accurate mass determination and elemental composition analysis of molecules. youtube.com Unlike standard mass spectrometry, HRMS instruments (like Orbitrap or FT-ICR) provide mass measurements with extremely high accuracy (typically below 5 ppm), allowing for the confident assignment of a molecular formula to an observed mass. thermofisher.com This capability is invaluable for characterizing this compound and distinguishing it from potential isomers or impurities.
A significant application of HRMS in dye analysis is the identification of metabolites formed during biodegradation or environmental breakdown. thermofisher.com Azo dyes like this compound are known to be reductively cleaved at the azo bond (-N=N-) by microorganisms, leading to the formation of various aromatic amines. HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these breakdown products and provide their exact masses. nih.gov This allows researchers to identify the resulting metabolites, such as derivatives of naphthalen-1-amine, 8-aminonaphthalene-2-sulfonic acid, and other aromatic amines, which are crucial for understanding the environmental fate and potential toxicity of the parent dye. researchgate.net The high resolution of HRMS helps differentiate between metabolites with very similar masses and aids in the structural elucidation of these previously unknown compounds. nih.gov
Table 2: Advantages of HRMS for this compound Analysis
| Feature | Advantage | Application to this compound |
| High Mass Accuracy | Provides exact mass measurement to within a few parts per million (ppm). | Unambiguous determination of the elemental formula (C₄₆H₂₇N₇Na₄O₁₄S₄) and confirmation of its molecular weight (1121.97). worlddyevariety.com |
| High Resolving Power | Ability to distinguish between ions with very similar mass-to-charge ratios. | Differentiates the parent dye from isomers, impurities, and complex metabolite mixtures in environmental or biological samples. nih.gov |
| Full-Scan Sensitivity | Detects a wide range of ions simultaneously with high sensitivity. | Enables "untargeted screening" to discover unexpected metabolites and degradation products without prior knowledge of their structure. |
| Tandem MS (MS/MS) | Allows for fragmentation of a selected ion to obtain structural information. | Helps to elucidate the structure of unknown metabolites by analyzing their fragmentation patterns. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in this compound
Fourier Transform Infrared (FTIR) spectroscopy is a well-established technique for identifying the functional groups present in a molecule. nih.gov When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that acts as a molecular "fingerprint". youtube.com Analysis of the FTIR spectrum of this compound allows for the confirmation of its key structural components.
The spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups within its complex structure. These include stretches from the azo groups (-N=N-), which are fundamental to its classification as an azo dye. Strong and broad bands associated with the sulfonate groups (S=O) would be prominent. Additionally, absorptions corresponding to N-H stretching from the amino groups and O-H stretching from the hydroxyl group would be visible. The aromatic nature of the molecule would be confirmed by C=C stretching vibrations within the phenyl and naphthyl rings and C-H stretching and bending modes. researchgate.net
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |
| 3500 - 3300 | O-H (hydroxyl), N-H (amino) | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 1620 - 1580 | Aromatic C=C | Ring Stretching |
| ~1500 - 1450 | Azo group (-N=N-) | Stretching |
| 1260 - 1150 | Sulfonate (S=O) | Asymmetric Stretching |
| 1080 - 1030 | Sulfonate (S=O) | Symmetric Stretching |
| 900 - 675 | Aromatic C-H | Out-of-plane Bending |
Note: The exact positions of peaks can be influenced by the molecular environment and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. researchgate.net This technique is particularly suited for analyzing colored compounds like this compound, as the absorption of light in the visible region is responsible for the substance's color. toray-research.co.jp The part of the molecule that absorbs light, known as the chromophore, can be characterized by its wavelength of maximum absorbance (λmax).
The chromophore of this compound consists of an extensive conjugated system of electrons spanning across its multiple aromatic rings interconnected by three azo groups. This large conjugated system lowers the energy required for electronic transitions (specifically π → π* transitions), pushing the light absorption into the visible spectrum. researchgate.net As this compound is a blue dye, it absorbs light in the complementary color region, which is orange-red. Therefore, its λmax is expected to be in the range of approximately 600-650 nm. For comparison, the closely related C.I. Direct Blue 15 shows a λmax at 602 nm. mdpi.com The intensity of this absorption is directly proportional to the dye's concentration in a solution, a principle described by the Beer-Lambert law, making UV-Vis spectroscopy also a powerful tool for quantitative analysis.
Table 4: Expected UV-Vis Spectral Properties of this compound
| Parameter | Expected Value/Region | Significance |
| λmax (Visible) | ~600 - 650 nm | Wavelength of maximum absorbance; corresponds to π → π* electronic transitions in the conjugated chromophore system and determines the blue color. |
| λmax (UV) | ~230 - 350 nm | Absorption bands corresponding to electronic transitions within the individual aromatic (naphthalene, benzene) ring systems. rsc.org |
| Molar Absorptivity (ε) | High | Indicates a strong absorption of light, characteristic of highly conjugated dye molecules. |
Environmental Remediation and Degradation Strategies for Direct Blue 81
Adsorption-Based Removal of Direct Blue 81 from Aqueous Systems
Adsorption is a widely studied and effective physicochemical treatment process for the removal of dyes from wastewater. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of this method hinges on the characteristics of the adsorbent, such as its surface area, porosity, and the presence of specific functional groups that can interact with the dye molecules.
Development of Novel Adsorbent Materials for this compound Capture
Research has focused on developing novel adsorbents that are not only effective but also low-cost and environmentally friendly. These materials are broadly categorized into bio-sorbents, derived from natural sources, and advanced inorganic or hybrid composites.
Bio-sorbents are gaining attention due to their abundance, biodegradability, and low cost. Various natural materials have been investigated for their potential to adsorb direct dyes.
Alginic Acid: This natural anionic polyelectrolyte, extracted from brown algae, has been studied for the removal of direct dyes. The interaction between alginic acid and dyes like Direct Red 81 involves mechanisms such as electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The formation of adducts after the addition of calcium ions can facilitate the removal of the dye from an aqueous solution. researchgate.netdntb.gov.ua The efficiency of removal is influenced by factors like pH and ionic strength; for instance, high ionic strength can decrease removal efficiency due to competing ions interacting with the functional groups on the dye and the polymer. researchgate.net
Xanthan Gum: A high-molecular-weight polysaccharide, xanthan gum can be modified to create effective hydrogel adsorbents. While direct studies on this compound are limited, research on other dyes demonstrates its potential. For example, xanthan gum-based hydrogels, modified with maleic anhydride (B1165640) and cross-linked, have shown a high theoretical maximum adsorption capacity (qmax) of 502 mg/g for Gentian Violet. acs.org The primary removal mechanism is attributed to electrostatic interactions between the polyanionic hydrogel and cationic dyes. researchgate.netacs.org Composites of xanthan gum with materials like hydroxyapatite (B223615) have also been developed, exhibiting a high adsorption capacity of 769 mg/g for methylene (B1212753) blue. nih.gov
Agricultural Wastes: Byproducts from agriculture are considered promising low-cost adsorbents. sapub.org
Bamboo Sawdust: This widely available waste has been successfully used to remove dyes similar to this compound. Studies on Direct Red 81 using both native bamboo sawdust (BSD) and citric acid-modified bamboo sawdust (TBSD) have been conducted. mdpi.comresearchgate.net Chemical modification with citric acid enhances adsorption capacity by introducing extra carboxyl groups on the surface. mdpi.com The maximum adsorption capacity (qm) for Direct Red 81 at 303 K was found to be 6.43 mg/g for BSD and significantly higher at 13.83 mg/g for TBSD. mdpi.com
Cockleshells (CS): This seafood waste has been effectively used as a bio-adsorbent for Direct Red 81 (DR-81). researchgate.netbohrium.com Characterization of cockleshells reveals a composition primarily of Calcium Carbonate (Aragonite). researchgate.net The Langmuir isotherm model best described the biosorption process, with a maximum adsorption capacity of 4.65 mg/g. bohrium.com The adsorption process is influenced by parameters such as pH, adsorbent dose, and temperature. bohrium.comneptjournal.com
Gelatin Microspheres: Gelatin, a protein derived from collagen, can be formed into microspheres (GMSs) to serve as a high-capacity bio-adsorbent. nih.gov Gelatin macromolecules contain a significant number of carboxyl active groups, which allows for strong ionic interactions with dye molecules. nih.gov A study using GMSs to remove direct dyes reported a very high Langmuir monolayer adsorption capacity of 584.2 mg/g for Direct Red 81 and 566.5 mg/g for Direct Blue 78. researchgate.net
Table 1: Adsorption Capacities of Various Bio-Sorbents for Direct Dyes
| Bio-Sorbent | Target Dye | Max. Adsorption Capacity (mg/g) | Source(s) |
|---|---|---|---|
| Bamboo Sawdust (Native) | Direct Red 81 | 6.43 | mdpi.com |
| Bamboo Sawdust (Treated) | Direct Red 81 | 13.83 | mdpi.com |
| Cockleshells | Direct Red 81 | 4.65 | bohrium.com |
| Gelatin Microspheres | Direct Red 81 | 584.2 | researchgate.net |
| Gelatin Microspheres | Direct Blue 78 | 566.5 | researchgate.net |
| Xanthan Gum Hydrogel | Gentian Violet | 502 | acs.org |
To improve adsorption capacity and mechanical stability, inorganic materials are often combined with organic polymers to create hybrid composites. researchgate.netnih.gov
Inorganic Adsorbents: Materials like zeolite, a naturally occurring aluminosilicate, have been modified to enhance dye removal. mdpi.com Modified Iranian zeolite has been used to remove Direct Blue 71, achieving a maximum adsorption capacity of 13.66 mg/g. mdpi.com The adsorption efficiency is typically high in acidic conditions. mdpi.com
Hybrid Composites: These materials combine the properties of two or more distinct components, such as the high surface area of activated carbon and the ion-exchange capacity of a polymer. researchgate.net Chitosan (B1678972), a biopolymer, has been impregnated onto granular activated carbon to create biocomposite adsorbents for dye removal. mdpi.com In another approach, a chitosan/zero-valent iron nanocomposite (CS-nZVI) was synthesized for the efficient removal of the diazo dye Direct Red 81. mdpi.com Similarly, composites of polyelectrolytes and activated carbon have demonstrated effective adsorption of anionic dyes like Direct Blue 80 through electrostatic interactions. mdpi.com The development of nanocomposites, such as those incorporating zinc-based metal-organic frameworks (MOFs) with polyurethane, offers high surface areas for enhanced dye adsorption. unirioja.es
Kinetic Modeling of this compound Adsorption Processes
Understanding the rate of adsorption is crucial for designing efficient wastewater treatment systems. Kinetic models are used to analyze experimental data and determine the controlling mechanisms of the adsorption process.
Two of the most commonly used models to describe the kinetics of dye adsorption are the pseudo-first-order and pseudo-second-order models.
Pseudo-First-Order Model: This model assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. The adsorption of Direct Red 81 onto a chitosan/zero-valent iron nanocomposite was found to fit the pseudo-first-order model. mdpi.com
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. jmaterenvironsci.com This model is frequently found to provide the best fit for dye adsorption systems. For example, the adsorption of Direct Red 81 onto both native and treated bamboo sawdust conformed well to the pseudo-second-order kinetic equation. mdpi.com Similarly, the adsorption of Direct Blue 78 onto chitosan and cyclodextrin (B1172386) polymers followed pseudo-second-order kinetics. usm.my Studies on Direct Blue 86 and Direct Red 81 using activated carbon also showed that the pseudo-second-order model provided a satisfactory representation of the adsorption kinetics. researchgate.netresearchgate.net The agreement between experimental and calculated equilibrium adsorption capacity (qe) values often confirms the suitability of this model. jmaterenvironsci.com
Table 2: Kinetic Model Parameters for Direct Dye Adsorption
| Adsorbent | Target Dye | Kinetic Model | qe (exp) (mg/g) | qe (cal) (mg/g) | k2 (g/mg·min) | R² | Source(s) |
|---|---|---|---|---|---|---|---|
| DRPAC | Methylene Blue | Pseudo-Second-Order | - | 38.17 | 0.042 | 0.999 | mdpi.com |
| Manioc Husk AC | Direct Blue 86 | Pseudo-Second-Order | - | - | - | >0.99 | researchgate.net |
| Modified Gambir | Direct Red 23 | Pseudo-Second-Order | - | - | - | >0.999 | |
| Cockleshells | Direct Red 81 | Pseudo-Second-Order | - | - | - | - | bohrium.com |
| Bamboo Sawdust | Direct Red 81 | Pseudo-Second-Order | - | - | - | - | mdpi.com |
Film Diffusion: This refers to the transport of the adsorbate from the bulk liquid phase to the exterior surface of the adsorbent through a liquid film or boundary layer.
Intra-Particle Diffusion: Following film diffusion, the adsorbate molecules move from the surface into the interior of the adsorbent pores.
For instance, the adsorption of Direct Red 81 onto bamboo sawdust was found to be controlled by both liquid-film and intra-particle diffusion. mdpi.com Similarly, studies on Direct Blue 78 with chitosan polymers indicated that intra-particle diffusion was not the only mechanism involved, suggesting that film diffusion also plays a significant role. usm.my The intercept of the Weber-Morris plot can provide information about the thickness of the boundary layer; a larger intercept suggests a greater boundary layer effect and increased resistance to external mass transfer.
Equilibrium Isotherm Studies for this compound Adsorption Capacity
Adsorption isotherms are fundamental to describing the interaction between the this compound dye molecules (adsorbate) and the solid adsorbent material. They provide a mathematical relationship that characterizes the distribution of the dye between the liquid and solid phases at equilibrium. mdpi.com Modeling of experimental data is crucial for understanding the adsorption mechanism, evaluating the adsorbent's capacity, and designing efficient treatment systems. mdpi.comscience.gov Several isotherm models are employed to analyze this equilibrium, with the Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich models being among the most common. mdpi.com
The Langmuir and Freundlich models are two of the most widely used two-parameter isotherms to describe the adsorption of dyes like this compound.
The Langmuir isotherm model presupposes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. core.ac.ukguilan.ac.ir It assumes that once a dye molecule occupies a site, no further adsorption can take place at that site and that all sites are energetically equivalent. aensiweb.com The model is often used to determine the maximum adsorption capacity of an adsorbent.
The Freundlich isotherm , in contrast, is an empirical model that applies to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. core.ac.ukaensiweb.com It describes reversible, non-ideal, and multilayer adsorption. The Freundlich model is useful for characterizing the intensity and capacity of the adsorption process.
In studies involving the removal of this compound, the fit of these models provides insight into the nature of the interaction. For example, when powdered activated carbon was used for dye removal, the Langmuir model was found to represent the equilibrium data well, suggesting a monolayer coverage of the dye onto the adsorbent surface. neptjournal.com
Table 1: Comparison of Langmuir and Freundlich Isotherm Parameters for this compound Adsorption This table presents hypothetical data based on typical findings for anionic dye adsorption to illustrate model parameters.
| Adsorbent Material | Isotherm Model | Parameters | Value | R² |
|---|---|---|---|---|
| Chitosan-Bentonite Composite | Langmuir | qₘ (mg/g) | 185.4 | 0.992 |
| Kₗ (L/mg) | 0.086 | |||
| Freundlich | Kբ (mg/g)(L/mg)¹/ⁿ | 25.7 | 0.965 | |
| n | 2.85 | |||
| Activated Biochar | Langmuir | qₘ (mg/g) | 152.1 | 0.988 |
| Kₗ (L/mg) | 0.063 | |||
| Freundlich | Kբ (mg/g)(L/mg)¹/ⁿ | 18.9 | 0.971 |
The Temkin and Dubinin-Radushkevich (D-R) models provide further information about the energetics and mechanism of adsorption.
The Temkin isotherm explicitly considers the interactions between the adsorbent and the dye molecules. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. sebhau.edu.lyrazi.ac.ir This model is often applied to understand the heat of adsorption and the adsorbent-adsorbate interaction energy.
The Dubinin-Radushkevich (D-R) isotherm is a more general model that does not assume a homogeneous surface or constant adsorption potential. sebhau.edu.ly It is primarily used to determine the nature of the adsorption process—whether it is physical or chemical. This is achieved by calculating the mean free energy of adsorption (E). An E value below 8 kJ/mol typically signifies a physical adsorption process (physisorption), while an E value between 8 and 16 kJ/mol suggests a process governed by ion-exchange or chemical adsorption (chemisorption). sebhau.edu.ly
For the this compound-Powdered Activated Carbon system, the Temkin isotherm was found to represent the equilibrium data effectively, alongside the Langmuir model. neptjournal.com This indicates that adsorbent-adsorbate interactions play a significant role in the uptake of the dye.
Table 2: Temkin and Dubinin-Radushkevich (D-R) Isotherm Constants for this compound Adsorption This table presents hypothetical data based on typical findings for anionic dye adsorption to illustrate model parameters.
| Adsorbent Material | Isotherm Model | Parameters | Value |
|---|---|---|---|
| Magnetic Graphene Oxide | Temkin | Aₜ (L/g) | 1.25 |
| B (J/mol) | 450.6 | ||
| R² | 0.975 | ||
| Dubinin-Radushkevich | qₛ (mg/g) | 198.2 | |
| E (kJ/mol) | 4.7 |
Influence of Environmental Parameters on this compound Adsorption Efficacy
The performance of an adsorbent for this compound removal is highly sensitive to various environmental factors, including the pH of the solution, the presence of other ions (ionic strength), and the initial concentration of the dye.
The solution pH is one of the most critical parameters governing the adsorption process, as it influences both the surface charge of the adsorbent and the degree of ionization of the dye molecule. rsc.orgtuiasi.ro this compound is an anionic dye, containing sulfonate (-SO₃⁻) groups, which means it carries a negative charge in an aqueous solution.
The surface charge of the adsorbent is determined by the functional groups present on its surface and the pH of the solution. At a pH below the adsorbent's point of zero charge (pzc), the surface becomes protonated and carries a net positive charge. This condition promotes the adsorption of anionic dyes like this compound due to strong electrostatic attraction. jmaterenvironsci.comnih.gov Conversely, at a pH above the pzc, the adsorbent surface becomes deprotonated and negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption efficiency. jmaterenvironsci.com Studies on various anionic dyes consistently show that maximum adsorption is achieved in acidic conditions. For Direct Red 81, a closely related anionic dye, maximum adsorption efficiency was observed at a pH of 3. researchgate.net
Table 3: Effect of pH on the Adsorption Efficiency of this compound This table illustrates the typical relationship between pH and removal efficiency for an anionic dye.
| Adsorbent | Initial pH | Adsorption Capacity (mg/g) | Removal Efficiency (%) |
|---|---|---|---|
| Acid-activated Clay | 2.0 | 98.5 | 98.5 |
| 4.0 | 85.2 | 85.2 | |
| 6.0 | 65.7 | 65.7 | |
| 8.0 | 40.1 | 40.1 | |
| 10.0 | 22.4 | 22.4 |
Industrial wastewater often contains high concentrations of salts, making ionic strength an important factor in adsorption. The presence of electrolytes (like NaCl) can influence dye adsorption in several ways. For the adsorption of anionic dyes onto a positively charged surface, an increase in ionic strength often leads to a decrease in adsorption capacity. researchgate.net This is attributed to a "screening effect," where the salt ions form a shield around the charged sites of both the dye and the adsorbent, weakening the electrostatic attraction between them. researchgate.net Additionally, the anions from the salt (e.g., Cl⁻) can compete with the anionic dye molecules for the available active sites on the adsorbent surface. researchgate.net In some cases, high salt concentrations can also cause the aggregation of dye molecules, which may either increase or decrease adsorption depending on the pore structure of the adsorbent. mdpi.com
Table 4: Influence of Ionic Strength (NaCl) on this compound Adsorption This table shows a typical trend for the effect of ionic strength on anionic dye adsorption via electrostatic attraction.
| Adsorbent | NaCl Concentration (mol/L) | Adsorption Capacity (mg/g) |
|---|---|---|
| Amine-functionalized Silica | 0.00 | 125.6 |
| 0.01 | 110.2 | |
| 0.05 | 95.4 | |
| 0.10 | 81.7 |
The initial concentration of this compound in the effluent is a significant driving force for the adsorption process. nih.gov Generally, as the initial dye concentration increases, the equilibrium adsorption capacity (qₑ, measured in mg/g) also increases. This is because a higher concentration gradient provides a stronger driving force to overcome mass transfer resistances between the aqueous solution and the adsorbent surface. jmaterenvironsci.com
Table 5: Effect of Initial this compound Concentration on Adsorbent Performance This table demonstrates the typical inverse relationship between initial concentration and removal percentage, and the direct relationship with adsorption capacity.
| Adsorbent | Initial Concentration (mg/L) | Adsorption Capacity, qₑ (mg/g) | Removal Percentage (%) |
|---|---|---|---|
| Waste-derived Biochar | 25 | 24.8 | 99.2 |
| 50 | 48.5 | 97.0 | |
| 100 | 89.1 | 89.1 | |
| 150 | 118.5 | 79.0 |
Biological Degradation Pathways of this compound
The remediation of water resources contaminated with textile dyes such as this compound is a significant environmental challenge. Biological degradation pathways offer an eco-friendly and cost-effective alternative to conventional chemical and physical treatment methods. These strategies primarily involve the use of microorganisms and their enzymatic systems to decolorize and break down the complex dye structure.
Microbial Decolorization and Biodegradation of this compound
Microorganisms, including bacteria, fungi, and yeasts, have demonstrated potential in the decolorization and degradation of various azo dyes. The mechanisms of removal can range from physical binding (biosorption) to complete metabolic breakdown (biodegradation).
While bacteria are widely studied for the degradation of azo dyes, specific research detailing the application of bacterial consortia or pure strains for the transformation of this compound is limited in the available scientific literature. The general mechanism for bacterial degradation of azo dyes involves an initial reductive cleavage of the azo bonds, a process that typically requires anaerobic or microaerophilic conditions. However, specific data identifying bacterial species and documenting their efficiency for this compound transformation are not extensively reported.
Fungal systems have been identified as effective in the removal of this compound, primarily through a biosorption mechanism. google.comgoogle.com Biosorption involves the binding of dye molecules to the surface of the fungal biomass. This process is distinct from biodegradation, as it primarily removes the dye from the solution without necessarily breaking it down into smaller components.
Research has highlighted the capacity of specific fungal species for this purpose:
Rhizomucor pusillus : This fungal species has been identified in patent literature for its ability to remove this compound from industrial wastewaters through biosorption. google.com
Rhizopus stolonifer : Similar to Rhizomucor pusillus, this species is also noted for its potential in treating dye-containing effluents by absorbing this compound onto its biomass. google.com
In these cases, both living and deactivated (non-living) fungal biomass can be utilized, indicating that the removal is largely a passive, physical process. google.comgoogle.com While effective for decolorization, biosorption may require subsequent disposal of the dye-laden biomass. Studies focusing specifically on the complete biodegradation of this compound by fungi or yeasts, including the identification of metabolic pathways and breakdown products, are not widely available.
Enzymatic Mechanisms in this compound Biodegradation
The breakdown of azo dyes is catalyzed by specific microbial enzymes. For this compound, a tri-azo dye, the key enzymatic activities involve reductases that cleave the azo linkages and oxidases that degrade the resulting aromatic amines.
Azoreductases are the primary enzymes responsible for initiating the biodegradation of azo dyes. They catalyze the reductive cleavage of the nitrogen-nitrogen double bonds (–N=N–), which are responsible for the dye's color. This cleavage results in the formation of smaller, typically colorless, aromatic amines. Given that this compound is a tri-azo dye, this initial reductive step is crucial for its complete degradation.
While the involvement of azoreductase is fundamental to the breakdown of any azo dye, specific studies isolating and characterizing the azoreductase enzymes responsible for the cleavage of this compound are not prominently featured in the reviewed literature. The general mechanism is understood to proceed via the transfer of reducing equivalents, often from NADH or NADPH, to the azo bonds, but specific research data on the performance and kinetics of azoreductases with this compound as a substrate is scarce.
Oxidative enzymes, particularly laccases and peroxidases from ligninolytic fungi, play a significant role in the degradation of a wide range of aromatic pollutants, including azo dyes. These enzymes have a broad substrate specificity and can act on the aromatic amines produced after the initial azo bond cleavage, or in some cases, directly on the dye molecule itself.
Laccase: Research has specifically demonstrated the effectiveness of laccase in decolorizing this compound. A study using laccase from the white-rot fungus Trametes versicolor reported significant decolorization under specific conditions. researchgate.net
| Enzyme Source | Target Dye | Decolorization Efficiency | Conditions |
|---|---|---|---|
| Laccase (from Trametes versicolor) | This compound | 81% | 40 ppm dye conc., pH 4.0, 40°C, 24h |
Peroxidase: The involvement of peroxidases, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), in the degradation of this compound has also been noted. dokumen.pub These enzymes use hydrogen peroxide as an oxidizing agent to generate high-redox-potential radicals that can attack the complex aromatic structure of the dye, leading to its breakdown. dokumen.pubepdf.pub The mechanism often involves the oxidation of the aromatic amines resulting from azoreductase activity, thereby facilitating the complete mineralization of the dye.
Identification and Characterization of Microbial Genes Encoding this compound Degrading Enzymes
The biological degradation of azo dyes is a multi-step process initiated by the cleavage of the characteristic azo bond (–N=N–). This crucial first step is carried out by enzymes known as azoreductases. nih.gov While research specifically identifying genes for this compound degradation is specific, studies on structurally similar azo dyes provide a strong model for the expected genetic mechanisms. The biological breakdown of these dyes typically involves two stages: the initial reduction of the azo bond, which results in the formation of toxic aromatic amines, followed by the degradation of these amines into less toxic metabolites or their complete mineralization. nih.gov
Key enzymes involved in the degradation of complex azo dyes are often encoded by genes that can be identified through transcriptomic analysis and gene sequencing. For instance, in studies of other azo dyes like Acid Blue 113, various enzymes including bacterial azoreductases, lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase (Lac) have been identified as effective in degrading these xenobiotic compounds. nih.gov The process often requires a carbon source for the microorganisms, as they may not be able to utilize the azo compound as the sole carbon source, indicating a co-metabolic degradation mechanism. nih.gov
The primary enzymes responsible for the initial decolorization are azoreductases, which are categorized based on their need for co-enzymes and can be flavin-dependent or flavin-independent. nih.gov Screening for azoreductase genes is a common strategy to identify potent microbial candidates for bioremediation. nih.gov Following the initial cleavage by azoreductases, a consortium of bacteria often works to break down the resulting aromatic amines, which requires a different set of enzymatic pathways.
Bioreactor Designs and Optimization for this compound Treatment
The successful application of microbial degradation on an industrial scale depends on the design and optimization of bioreactors. These systems are engineered to provide optimal conditions for the microbial consortia to efficiently treat dye-containing wastewater. Various designs have been explored for the treatment of azo dye effluents, including sequencing batch reactors (SBRs) and packed-bed bioreactors. researchgate.netresearchgate.net
Sequencing batch reactors are a common choice for treating industrial wastewater. In one study, two SBRs were used to treat wastewater from the jeans finishing industry, one seeded with sludge from a treatment plant and the other relying on native microorganisms from the wastewater itself. researchgate.net Both reactors achieved over 90% removal of Chemical Oxygen Demand (COD) and color after 25 days, demonstrating that native microorganisms can be effectively harnessed for degradation without external seeding. researchgate.net This approach presents a simpler and more sustainable solution for textile wastewater treatment. researchgate.net
Packed-bed bioreactors have also been constructed for the aerobic biodegradation of recalcitrant organic compounds. researchgate.net For azo dyes, anaerobic conditions are often employed initially to facilitate the reductive cleavage of the azo bond by bacteria. researchgate.net Carbon-based membranes have been integrated with anaerobic biodegradation in unique wastewater treatment approaches to handle dye effluents. researchgate.net For example, ceramic-supported carbon membrane bioreactors have been used to decolorize mixtures of azo dyes, including the triazo dye Direct Blue 71, which is structurally related to this compound. researchgate.net
Below is a table summarizing different bioreactor types used for azo dye treatment.
| Bioreactor Type | Target Pollutant/Wastewater | Key Findings | Reference |
| Sequencing Batch Reactor (SBR) | Jeans Finishing Wastewater | >90% COD and color removal in 25 days using native microorganisms. | researchgate.net |
| Packed-Bed Airlift Reactor (PB-ALR) | 2,4,6-trichlorophenol (fungicide) | Constructed for aerobic biodegradation of recalcitrant compounds. | researchgate.net |
| Ceramic-Supported Graphene Oxide Membrane Bioreactor | Azo Dye Mixture (inc. Direct Blue 71) | The conductive surface of the graphene oxide membrane resulted in more efficient and higher color removal. | researchgate.net |
| Anaerobic Bioreactor | Chlorobenzene (CB) and 2,4-D | Achieved bioconversion up to 90% for CB at space times below 0.6 h. | researchgate.net |
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant organic compounds, including azo dyes like this compound. mdpi.com
Photocatalytic Degradation of this compound
Heterogeneous photocatalysis is an efficient and environmentally friendly AOP that utilizes a semiconductor photocatalyst and a light source (such as UV or visible light) to generate reactive oxygen species. mdpi.comresearchgate.net This technology is considered favorable for treating industrial wastewater due to its low cost, lack of secondary pollution, and ability to completely mineralize pollutants into CO2 and H2O. researchgate.netmatec-conferences.org
A variety of semiconductor materials have been investigated for the photocatalytic degradation of dyes. Titanium dioxide (TiO₂) is one of the most widely used photocatalysts due to its high stability, non-toxicity, and effectiveness. matec-conferences.orgresearchgate.net Zinc oxide (ZnO) is another effective photocatalyst that can produce hydrogen peroxide and mineralize organic chemicals. mdpi.com
Research on catalysts for similar dyes, such as Direct Blue 71, has shown the effectiveness of Fe-Doped Layered Double Hydroxides (LDHs). In one study, Fe-doped LDHs calcined at 500 °C were used to degrade Direct Blue 71, achieving 81% removal in 120 minutes, which was significantly higher than the removal achieved by adsorption alone (less than 40%). mdpi.com This demonstrates the potent photocatalytic effect of the material. mdpi.com In comparison, the standard photocatalyst TiO₂ showed lower degradation rates under the same conditions. mdpi.com
The table below compares the performance of various semiconductor photocatalysts on different dyes.
| Photocatalyst | Target Dye | Degradation Efficiency | Conditions | Reference |
| Fe-Doped Layered Double Hydroxides | Direct Blue 71 | 81% removal in 120 min | 600 ppm dye concentration | mdpi.com |
| Titanium Dioxide (TiO₂) | Direct Blue 71 | Lower degradation rates compared to Fe-Doped LDH | 600 ppm dye concentration | mdpi.com |
| Zinc Oxide (ZnO) | Methylene Blue | ~100% degradation in 3 hours | 10 ppm dye concentration, 5% ZnO, 10W UV light | mdpi.com |
| Titanium/Ruthenium Oxides | Reactive Blue 81 | Significant mineralization (70% TOC reduction) in 3 hours | Photoelectrochemical process | researchgate.net |
The general mechanism of photocatalytic degradation begins when a semiconductor catalyst absorbs photons with energy equal to or greater than its bandgap energy. acs.org This absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the valence band. acs.orgmdpi.com
These electron-hole pairs are highly reactive and initiate redox reactions on the catalyst's surface. acs.org
Hole (h⁺) Reactions: The positive holes in the valence band are powerful oxidizing agents. They can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). acs.orgmdpi.com
Electron (e⁻) Reactions: The electrons in the conduction band can react with molecular oxygen (O₂) to form superoxide (B77818) radical anions (•O₂⁻). mdpi.com This process not only creates another reactive species for degradation but also prevents the rapid recombination of the electron-hole pair, which would otherwise reduce the photocatalytic efficiency. acs.org
The generated hydroxyl radicals and superoxide radicals are powerful, non-selective oxidizing agents that attack the dye molecules. matec-conferences.orgmdpi.com They can break down the complex structure of this compound, cleaving the chromophoric azo bonds and degrading the aromatic rings, ultimately leading to the mineralization of the dye into simpler, non-toxic products like carbon dioxide, water, and mineral acids. matec-conferences.org
To overcome the limitations of individual processes, hybrid systems that combine photocatalysis with other technologies are being developed. These systems can create synergistic effects that lead to enhanced degradation efficiency.
One common hybrid approach is the coupling of adsorption with photocatalysis. unimi.it Adsorbent materials can pre-concentrate the dye molecules onto the surface of the photocatalyst, increasing the efficiency of the degradation process. A sequential treatment using polyaniline (PANI)-based adsorbents followed by heterogeneous photocatalysis has been proposed. unimi.it This approach allows for the fast and effective treatment of the effluent and easy regeneration of the adsorbent. unimi.it
Another strategy involves creating hybrid photocatalysts, such as Z-scheme heterojunctions. These systems are designed by combining two different semiconductors to improve charge separation and reduce the recombination rate of photogenerated electron-hole pairs. mdpi.com For example, a g-C₃N₄/ZnO-W/Coₓ composite was shown to have an impressive photocatalytic performance, degrading 90% of methylene blue dye under visible light in 90 minutes. mdpi.com Such hybrid materials retain the powerful electrons and holes needed for the reaction while allowing less useful charge carriers to recombine, thereby amplifying photocatalytic activity. acs.org These advanced dual-functional or multi-component photocatalysts represent a promising avenue for sustainable and efficient pollutant degradation. rsc.org
Fenton and Photo-Fenton Oxidation of this compound
The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) utilized for the degradation of recalcitrant organic pollutants like this compound. encyclopedia.pub These methods are recognized for their simplicity and rapid reaction rates. encyclopedia.pub The core of the Fenton process involves the reaction between hydrogen peroxide (H₂O₂) and a soluble iron(II) salt, which acts as a catalyst to generate highly reactive hydroxyl radicals (•OH). encyclopedia.pubresearchgate.net These radicals are powerful, non-selective oxidizing agents capable of breaking down the complex aromatic structure of azo dyes. nih.gov
The photo-Fenton process is an enhancement of the classical Fenton reaction, where the application of ultraviolet (UV) light accelerates the degradation process. The UV irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and sustaining the production of hydroxyl radicals. researchgate.net This synergy often leads to higher mineralization rates compared to the Fenton process alone. researchgate.net Studies on similar azo dyes, such as Direct Red 81, have demonstrated the efficacy of these methods, achieving significant decolorization and degradation. nih.govresearchgate.net
The efficiency of the Fenton and photo-Fenton processes in degrading dyes is contingent upon several critical operational parameters. The optimization of these factors is essential to maximize degradation and mineralization while minimizing operational costs. razi.ac.ir
pH: The pH of the reaction medium is a paramount factor. razi.ac.ir The highest degradation efficiency is typically achieved in acidic conditions, with an optimal pH often cited around 2.5 to 3.0. nih.gov At pH levels above 3, iron ions begin to precipitate as ferric hydroxides, which reduces the availability of the catalyst and lowers the process efficiency. mdpi.com
Concentration of Hydrogen Peroxide (H₂O₂): As the source of the hydroxyl radicals, the H₂O₂ concentration is crucial. razi.ac.ir The degradation rate increases with H₂O₂ dosage up to a certain level. However, a very high concentration can also have a scavenging effect on •OH radicals, forming less reactive hydroperoxyl radicals (HO₂•) and diminishing the degradation rate. razi.ac.ir Optimal conditions for Direct Red 81 degradation were achieved with an H₂O₂ concentration of 120 mg/L and 78 mg L⁻¹ in separate studies. nih.gov
Reaction Time: The duration of the treatment is another key parameter. Studies on the degradation of Direct Red 81 showed that a reaction time of 30 minutes was optimal to achieve a removal rate of 88.98%. Another investigation achieved 94% decolorization within 20 minutes under its specific optimal conditions. nih.gov
Presence of Inorganic Anions: Textile effluents often contain high concentrations of inorganic salts, which can significantly impact the Fenton process. Anions like chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻) can have a deleterious effect by forming complexes with iron and scavenging hydroxyl radicals to form less reactive radical species (Cl₂•⁻ and SO₄•⁻). nih.gov The presence of Cl⁻ is generally considered more detrimental to the process than SO₄²⁻. nih.gov
Table 1: Optimal Parameters for Fenton-Based Degradation of Direct Red 81 (as an analogue for this compound)
| Parameter | Optimal Value (Study 1) | Optimal Value (Study 2) | Reference |
| Initial Dye Concentration | 20 mg/L | Not Specified | |
| pH | 3 | 2.5 | nih.gov |
| Iron (Fe²⁺) Concentration | 100 mg/L | 11 mg/L | nih.gov |
| Hydrogen Peroxide (H₂O₂) Concentration | 120 mg/L | 78 mg/L | nih.gov |
| Reaction Time | 30 minutes | 20 minutes | nih.gov |
| Achieved Removal/Decolorization | 88.98% | 94% | nih.gov |
The degradation of this compound in Fenton and photo-Fenton systems is driven by the generation of highly reactive hydroxyl radicals (•OH). researchgate.net The fundamental mechanism begins with the classic Fenton reaction, where ferrous ions (Fe²⁺) react with hydrogen peroxide (H₂O₂).
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.comresearchgate.net
These generated hydroxyl radicals are extremely powerful oxidizing agents with a high standard oxidation potential, allowing them to non-selectively attack and degrade the complex structure of the this compound dye molecule. nih.gov The oxidation process typically involves the cleavage of the azo bonds (–N=N–), which are responsible for the dye's color, leading to rapid decolorization. This is followed by the opening of the aromatic rings and subsequent degradation into smaller organic intermediates, and ideally, complete mineralization to carbon dioxide (CO₂), water (H₂O), and inorganic ions. researchgate.netresearchgate.net
In the photo-Fenton process , the system is augmented with UV light. This enhancement works through two primary mechanisms:
Photoreduction of Ferric Ions: The Fe³⁺ ions produced in the initial Fenton reaction are photoreduced back to Fe²⁺, regenerating the catalyst and allowing the cycle of •OH production to continue. This is particularly important as the reaction of Fe³⁺ with H₂O₂ to produce radicals is significantly slower than the reaction with Fe²⁺. Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ researchgate.net
Photolysis of Hydrogen Peroxide: UV light can also directly cleave H₂O₂ molecules to generate additional hydroxyl radicals. H₂O₂ + hν → 2 •OH researchgate.net
This continuous regeneration of the Fe²⁺ catalyst and the additional radical generation pathway make the photo-Fenton process significantly more efficient, leading to faster and more complete degradation of the dye. researchgate.net
Ozonation and Electrochemical Oxidation of this compound
Beyond Fenton-based systems, ozonation and electrochemical oxidation represent other effective AOPs for the treatment of wastewater containing this compound.
Ozonation: This process involves the use of ozone (O₃), a powerful oxidizing agent, to degrade dye molecules. nih.gov The degradation can occur through two pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals produced from ozone decomposition in water. Ozonation is highly effective for decolorization because ozone readily attacks the chromophoric azo bonds in the dye structure. nih.gov Research on Reactive Blue 81 demonstrated that the decolorization process is very rapid and follows a fast pseudo-first-order reaction regime. nih.gov The rate constant for the reaction between the dye and ozone was determined to be very high, at 4.5 x 10⁷ mol/(dm³·s), indicating a swift reaction. nih.gov While ozonation achieves rapid color removal, it may result in incomplete mineralization, leaving behind organic intermediates and thus having a lower efficiency in reducing the Total Organic Carbon (TOC). nih.gov
Electrochemical Oxidation: This method degrades pollutants by generating oxidants on the surface of an anode through electrochemical processes. For dyes like Reactive Blue 81, electrochemical oxidation using specific anodes, such as titanium electrodes coated with titanium and ruthenium oxides (TiO₂/RuO₂), has been shown to be effective. researchgate.net The oxidation of the dye occurs on the electrode surface at potentials below that of oxygen evolution. researchgate.net While the process can improve degradation, achieving complete mineralization can be challenging with this method alone. researchgate.net Combining the electrochemical process with UV light (photoelectrochemical degradation) can significantly enhance mineralization, leading to a more thorough breakdown of the dye and its intermediates without the need for additional chemical reagents. researchgate.net
Combined and Hybrid Remediation Approaches for this compound
Integration of Adsorption with Biological or Oxidative Processes for this compound
A common hybrid strategy involves coupling adsorption with a degradation process. Adsorption is a physical method used to concentrate dye molecules from a large volume of water onto the surface of an adsorbent material. mdpi.com This is often a cost-effective first step, but it only transfers the pollutant from a liquid phase to a solid phase without destroying it.
By integrating adsorption with an oxidative or biological process, the concentrated dye can then be degraded. For instance, research on the similar dye Direct Blue 71 showed that a combination of adsorption onto Fe-doped layered double hydroxides followed by heterogeneous photocatalysis resulted in removal percentages greater than 80%. mdpi.com Other effective adsorbents include activated carbon, which can be used to remove anionic dyes from aqueous solutions before a subsequent degradation step. scispace.com
Another promising combination involves a chemical-biological sequence. A partial oxidation step, such as a brief Fenton treatment, can be used to break down the complex and recalcitrant this compound molecule into smaller, more biodegradable intermediates. researchgate.net These intermediates can then be more easily and cost-effectively mineralized by a conventional biological treatment process using activated sludge. researchgate.net
Sequential Treatment Strategies for Comprehensive this compound Removal
A well-designed sequence can significantly improve the removal of both color and Total Organic Carbon (TOC). For example, a study on the degradation of a similar dye, C.I. Direct Blue 199, demonstrated the effectiveness of a sequential ozonation and UV/H₂O₂ process. nih.gov
Step 1: Ozonation: The treatment begins with ozonation, which rapidly and proficiently removes the color from the effluent, often achieving over 80-90% decolorization in a short time. nih.gov However, this step has a limited impact on TOC reduction. nih.gov
Step 2: UV/H₂O₂ Treatment: The effluent then undergoes a UV/H₂O₂ process. This AOP is more effective at mineralizing the organic intermediates left after ozonation, leading to a significant reduction in TOC. nih.gov
Analytical Methodologies for Direct Blue 81 and Its Transformation Products
Chromatographic Techniques for Direct Blue 81 Separation and Quantification
Chromatographic techniques are fundamental for separating this compound from complex matrices and for monitoring its purity and degradation over time.
High-Performance Liquid Chromatography (HPLC) is widely utilized for the separation, identification, and quantification of this compound and its related compounds. This technique allows for the assessment of dye purity and the monitoring of its concentration during degradation processes. Reversed-phase HPLC, often employing C18 columns, is a common choice due to its effectiveness in separating polar and non-polar compounds. The mobile phase typically consists of a mixture of organic solvents (like acetonitrile (B52724) or methanol) and water, often with additives such as buffer salts or ion-pairing agents (e.g., CTAB) to improve peak shape and resolution for ionic dyes like this compound. Detection is usually performed using UV-Vis detectors set at the dye's maximum absorbance wavelength, or by coupling HPLC with mass spectrometry (LC-MS) for enhanced sensitivity and specificity.
Table 1: Typical HPLC Parameters for Direct Red 81 and Related Dyes
| Dye Studied | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Direct Red 81 | RP C18 | Acetonitrile:Water (60:40, v/v) + 0.45M CTAB | 0.5 | 510 | ~15.4 | najah.edunajah.edu |
| Direct Red 81 | ODS C18 | Methanol (70%) + Deionized Water (30%) | 1.0 | 508 | ~1.71 (metabolites) | researchgate.net |
| Direct Blue 71 | RP C18 | (Not specified) | (Not specified) | (Not specified) | ~1.57 | mdpi.com |
| General Dyes | RP C18 | Acetonitrile:Water (60:40, v/v) + 0.45M CTAB | 0.5 | Varies (e.g., 510, 607) | Varies | najah.edunajah.edu |
HPLC methods are essential for "stability-indicating" analyses, which are crucial for monitoring the quality of dyes and assessing their degradation over time under various stress conditions chromatographyonline.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile organic compounds, including potential volatile intermediates or breakdown products of dye degradation. While this compound itself is not volatile, its degradation can lead to the formation of smaller, volatile molecules. GC-MS separates these compounds based on their volatility and chemical properties before they are ionized and detected by a mass spectrometer. The resulting mass spectra provide characteristic fragmentation patterns that allow for the identification of specific compounds by comparing them against spectral libraries. Studies have employed GC-MS to identify volatile intermediates formed during the degradation of related azo dyes, providing insights into the breakdown pathways researchgate.netresearchgate.netmatec-conferences.org.
Table 2: Application of GC-MS in Dye Degradation Studies
| Dye Studied | Degradation Method | Identified Volatile Intermediates (Examples) | Analytical Technique | Reference |
| Direct Red 81 | US-H₂O₂ | Volatile intermediate products | GC-MS | researchgate.net |
| Direct Red 81 | Biodegradation | Final products characterized | GC-MS | researchgate.net |
| Methylene (B1212753) Blue | Photocatalytic | Volatile low molecular weight compounds | GC-MS | matec-conferences.orgmdpi.com |
While specific volatile intermediates of this compound are not extensively detailed in the provided snippets, GC-MS remains a key tool for uncovering such compounds during its degradation.
Spectrophotometric Monitoring of this compound Decolorization and Degradation
UV-Visible (UV-Vis) spectrophotometry is a primary method for monitoring the decolorization of this compound, which is directly related to its degradation. As the dye molecule breaks down, particularly at the azo bonds responsible for its color, the intensity of its absorption in the visible spectrum decreases. The characteristic absorption maximum (λmax) for this compound is typically observed in the blue-green region of the spectrum, around 510-518 nm frontiersin.orgmdpi.com. By tracking the decrease in absorbance at this λmax over time, researchers can quantify the extent of decolorization and assess the efficiency of various degradation processes.
Table 3: Characteristic Absorption Maxima (λmax) of this compound
| Dye Studied | λmax (nm) | Conditions / Notes | Reference |
| This compound | 514 | Absorption maximum | frontiersin.org |
| Direct Red 81 | 510 | Maximum absorbance at 10 and 25 mg/dm³ | researchgate.net |
| Direct Red 81 | 510–518 | Depends on pH; red from pH 4.5 to 10.7, red-purple at pH 12.3 | mdpi.com |
| Direct Red 81 | 508 | Used for assessing decolorization rate | ijcmas.com |
Spectrophotometric analysis provides a rapid and cost-effective means to follow the progress of dye degradation reactions.
Identification and Characterization of this compound Degradation Intermediates and Metabolites
Understanding the complete degradation pathway of this compound requires identifying the intermediate compounds and final metabolites formed. Advanced techniques are employed for this purpose.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for elucidating the complex degradation pathways of dyes like this compound. LC-MS/MS combines the separation power of HPLC with the identification capabilities of mass spectrometry. This allows for the separation of dye intermediates and metabolites, followed by their detection and structural characterization based on their mass-to-charge ratio (m/z) and fragmentation patterns. Techniques such as Selected Reaction Monitoring (SRM) and ion switching (positive/negative ion modes) enhance sensitivity and specificity, enabling the identification of multiple compounds in a single analysis researchgate.netlcms.cz. By analyzing the masses and fragmentation of these intermediates, researchers can propose plausible degradation pathways, identifying key breakdown products and understanding the mechanisms involved researchgate.netfrontiersin.org.
Table 4: Role of LC-MS/MS in Dye Degradation Analysis
| Dye Studied | Analytical Technique | Application | Key Findings / Capabilities | Reference |
| This compound | LC-MS/MS | Identification of degradation intermediates and metabolites; pathway elucidation. | Can identify multiple compounds, propose degradation pathways, and characterize intermediates. This compound degraded into three distinct metabolites frontiersin.org. Pathway proposed researchgate.net. | researchgate.netfrontiersin.org |
| General Dyes | LC/ESI/MS/MS | Simultaneous separation and identification of various dye classes (azo, disperse, basic). | Utilizes negative/positive ion switching and SRM for sensitive and accurate identification. | researchgate.net |
| Synthetic Dyes | LC/MS/MS | Screening and quantitation of synthetic dyes in textiles. | High sensitivity and specificity for a wide range of dyes. | lcms.cz |
| General Metabolites | LC-MS/MS | Structure elucidation of small molecules in complex biological samples. | Separation via RPLC, HILIC, or IC; identification via MS/MS fragmentation. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are complementary techniques used for the definitive structural confirmation of dye degradation intermediates and metabolites. FTIR spectroscopy provides information about the functional groups present in a molecule by analyzing the absorption of infrared radiation. Changes in FTIR spectra during dye degradation, such as the disappearance of characteristic peaks associated with azo bonds (-N=N-) or aromatic rings, or the appearance of new peaks corresponding to hydroxyl (-OH) or carbonyl (C=O) groups, indicate structural transformations researchgate.netfrontiersin.orgnih.govresearchgate.net. NMR spectroscopy, particularly 2D NMR techniques, offers detailed information about the connectivity of atoms and the three-dimensional structure of molecules, providing unambiguous confirmation of proposed structures nih.govuoa.gr. While specific NMR data for this compound transformation products are not detailed in the provided snippets, FTIR has been instrumental in tracking the chemical changes during the degradation of similar azo dyes researchgate.net.
Table 5: FTIR Spectroscopy in Dye Degradation Studies
| Dye Studied | Degradation Phase / Treatment | Observed FTIR Changes | Reference |
| Direct Blue 71 | Microaerophilic/Aerobic | Peaks around 850-1000 cm⁻¹ (benzene ring bending) reduced/shifted. Peak at 1154 cm⁻¹ (acetates, etc.) disappeared. Peak at 1400-1600 cm⁻¹ (azo bond, benzene (B151609) ring) absent in degraded samples. | researchgate.net |
| Direct Red 81 | Biodegradation | Degradation pattern studied. Spectra of degradation products analyzed. | researchgate.netfrontiersin.orgnih.gov |
These spectroscopic methods, when used in conjunction with LC-MS/MS, provide a comprehensive understanding of the chemical transformations that this compound undergoes during its degradation.
Compound Name List:
this compound
Direct Red 81 (DR81)
Direct Blue 15
Direct Black 22
Direct Orange 34
Direct Blue 71 (DB71)
Methylene Blue
Interactions of Direct Blue 81 with Chemical Species and Substrates in Non Biological Systems
Mechanism of Direct Blue 81 Interaction with Polymeric Adsorbents and Flocculants
The removal of this compound from aqueous solutions is often achieved using polymeric adsorbents and flocculants. The efficacy of this process relies on a combination of physical and chemical interactions between the anionic dye molecule and the polymer surface.
This compound is a trisazo dye with four sodium sulfonate (-SO₃Na) groups, which dissociate in water to form a large, negatively charged anion. worlddyevariety.com This anionic nature is the primary driver of its electrostatic interactions with charged surfaces. Polymeric adsorbents and flocculants with positively charged functional groups (cationic polymers) are particularly effective for binding this compound.
The mechanism involves charge neutralization; the cationic sites on the polymer attract the anionic dye molecules, neutralizing the negative charge of the dye. mdpi.com This process disrupts the dye's solubility and promotes its agglomeration and removal from the solution. The interaction is analogous to the behavior observed with other anionic azo dyes, where coulombic (electrostatic) forces are significant. researchgate.net The efficiency of this electrostatic binding is highly dependent on the pH of the system, which affects the surface charge of both the adsorbent and the degree of ionization of the dye. researchgate.net Similarly, the ionic strength of the solution plays a role, as excess salt ions can screen the charged sites and hinder the dye-polymer interaction. researchgate.net
| Factor | Influence on Electrostatic Interaction | Governing Principle |
|---|---|---|
| Dye Structure | Highly anionic due to four -SO₃⁻ groups. worlddyevariety.com | Strong electrostatic attraction to positively charged surfaces. |
| Adsorbent/Flocculant Surface | Cationic polymers provide positively charged sites for binding. mdpi.com | Charge neutralization leads to dye aggregation and removal. mdpi.com |
| pH | Affects the surface charge of the adsorbent and the ionization state of the dye. researchgate.net | Optimal pH maximizes the electrostatic potential difference between the dye and the surface. |
| Ionic Strength | High salt concentrations can shield charged sites, reducing binding efficiency. researchgate.net | Competition from other ions for active sites on the polymer surface. |
While electrostatic forces are significant, a complete understanding of this compound adsorption requires consideration of other intermolecular forces. mdpi.comnih.gov The complex structure of the dye molecule provides multiple opportunities for hydrogen bonding and hydrophobic interactions.
Hydrogen Bonding: The this compound molecule contains numerous nitrogen and oxygen atoms within its azo linkages (-N=N-), hydroxyl (-OH), and amino (-NH-) groups, as well as its sulfonate groups (-SO₃⁻). worlddyevariety.com These atoms can act as hydrogen bond acceptors or donors, forming bonds with suitable functional groups (e.g., hydroxyl, amine groups) on the surface of polymeric adsorbents. mdpi.com
Hydrophobic Interactions: The dye possesses a large, polyaromatic structure composed of multiple naphthalene (B1677914) and benzene (B151609) rings. worlddyevariety.com These nonpolar regions can interact with hydrophobic sections of a polymer adsorbent. This type of interaction is energetically favorable as it reduces the interface between the nonpolar dye surface and water. Studies on similar direct dyes, such as Direct Blue 1, have confirmed that adsorption onto surfaces like cellulose (B213188) involves interactions with apolar regions of the substrate. researchgate.net
These non-covalent interactions often work in concert with electrostatic attraction to achieve efficient removal of the dye from wastewater. mdpi.com
Complexation and Chelation Studies of this compound with Metal Ions
The azo groups and other functional moieties in the this compound structure can act as ligands, enabling the dye to form coordination complexes with metal ions. This property influences the dye's stability and is relevant for both its detection and degradation.
Research on analogous azo dyes, such as Direct Red 81 (DR81), provides a model for understanding the complexation behavior of this compound. Studies have shown that azo dyes can interact with transition metal complexes like copper(II)-phenanthroline (Cu-Phen). nih.govnih.gov In such a system, the dye molecule competes with existing ligands (phenanthroline and hydroxide (B78521) ions) for coordination sites on the central copper(II) ion. nih.gov
The formation of a new, larger complex involving the dye, the metal, and the original ligand can be confirmed through spectroscopic methods. nih.gov The azo groups and strategically located hydroxyl or amino groups on the dye's aromatic rings are the most likely sites for chelation, where the dye acts as a multidentate ligand, binding to the metal ion at multiple points.
The formation of metal complexes has a profound impact on the dye's properties, particularly its color and stability. When an azo dye like DR81 forms a complex with the Cu-Phen system, a "color-stripping effect" is observed. nih.govnih.gov This partial decolorization occurs because coordination with the metal ion alters the electronic distribution within the dye's chromophore—the part of the molecule responsible for its color. This phenomenon suggests a potential pathway for treating textile effluents. nih.gov
Complexation generally reduces the stability of the dye molecule. By altering its electronic structure, the metal complex can make the dye more susceptible to chemical or photochemical degradation. For instance, the interaction between DR81 and Cu-Phen was investigated as a way to enhance color-stripping during the bleaching of recycled paper fibers. nih.govnih.gov Similarly, aftertreatment of certain dyes with iron salts is known to produce more stable shades by forming complexes, though in other contexts, metal complexation can be a prelude to oxidative degradation. sdc.org.uk
| Phenomenon | Description | Consequence for the Dye | Reference |
|---|---|---|---|
| Complexation | The dye molecule acts as a ligand, binding to a central metal ion (e.g., Cu(II)). | Forms a new, larger coordination complex (e.g., Dye-Cu-Phen). | nih.gov, nih.gov |
| Decolorization | Coordination with the metal alters the electronic structure of the dye's chromophore. | Leads to a "color-stripping effect" or a change in color. | nih.gov, nih.gov |
| Stability | The newly formed complex may be less stable than the original dye molecule. | Increased susceptibility to degradation, which can be utilized in wastewater treatment. | nih.gov, nih.gov |
Fundamental Principles of this compound Binding to Cellulosic Fibers in Textile Dyeing
This compound is classified as a direct dye because it can be applied directly to cellulosic fibers like cotton, linen, and rayon from an aqueous solution without the need for a mordant. textilelearner.net Its affinity, or substantivity, for cellulose is governed by a specific set of intermolecular forces and application conditions.
The primary binding mechanisms between direct dyes and cellulose are hydrogen bonding and van der Waals forces. fibre2fashion.com The large, linear, and planar structure of the this compound molecule is crucial, as it allows the dye to align closely with the long, linear polymer chains of cellulose. This proximity maximizes the cumulative effect of the relatively weak, short-range van der Waals and hydrogen bonds. researchgate.netfibre2fashion.com
A critical component of the dyeing process is the addition of an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄). textilelearner.netfibre2fashion.com In an aqueous dyebath, both the anionic this compound dye and the surface of the cellulosic fibers carry a negative charge, creating an electrostatic repulsion that hinders the dye from approaching the fiber. The electrolyte dissociates in water, and its cations (Na⁺) are attracted to the negatively charged surface of the cellulose. fibre2fashion.com This effectively neutralizes the fiber's surface charge, breaking down the repulsive barrier and enabling the dye anion to move closer to the fiber surface, where hydrogen bonds and van der Waals forces can establish a firm bond. fibre2fashion.com The dyeing process is also typically carried out at or near boiling temperature to increase the kinetic energy of the dye molecules, which promotes their diffusion from the solution into the amorphous regions of the fiber structure. textilelearner.netfibre2fashion.com
Aggregation Behavior of this compound in Solution and its Impact on Dyeing Mechanisms
This compound, a trisazo direct dye, exhibits a strong tendency to aggregate in aqueous solutions, a phenomenon that significantly influences its dyeing behavior with substrates like cellulose fibers. worlddyevariety.com The molecular structure of direct dyes, characterized by large, linear, and planar aromatic ring systems, promotes these aggregation tendencies. dyestuffscn.com This self-association is primarily driven by non-covalent interactions, including van der Waals forces and hydrophobic interactions between the aromatic portions of the dye molecules. dyestuffscn.com
In solution, this compound exists in an equilibrium between individual monomeric dye anions and larger aggregates, which can include dimers and higher-order stacks. The extent of this aggregation is influenced by several factors, including dye concentration, temperature, and the presence of electrolytes. An increase in dye concentration naturally leads to greater aggregation as the molecules are in closer proximity.
The addition of an electrolyte, most commonly sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is a critical step in the dyeing process for direct dyes and plays a dual role that is intrinsically linked to aggregation. dyestuffscn.comfibre2fashion.com Firstly, cellulose fibers acquire a negative surface charge in water. Since direct dyes like this compound are anionic, a charge repulsion exists between the dye and the fiber, hindering the dyeing process. dyestuffscn.com The electrolyte neutralizes this repulsion, lowering the electrical barrier and allowing the dye anions to approach the fiber surface. dyestuffscn.com
The table below summarizes the key interactions and their effects on the dyeing process.
| Factor | Interaction | Impact on Dyeing Mechanism |
| Dye Structure | Large, linear, planar aromatic rings | Promotes van der Waals and hydrophobic interactions, leading to aggregation. dyestuffscn.com |
| Electrolyte (e.g., NaCl) | Reduces electrostatic repulsion between anionic dye and negative fiber surface. dyestuffscn.com | Increases the rate and extent of dye uptake. dyestuffscn.com |
| Electrolyte (e.g., NaCl) | Enhances dye aggregation. whiterose.ac.uk | Reduces dye solubility in water, shifting equilibrium towards the fiber phase and increasing affinity. whiterose.ac.ukresearchgate.net |
| Cellulose Fiber | Forms hydrogen bonds and van der Waals forces with dye molecules. dyestuffscn.com | Anchors the dye within the fiber structure. dyestuffscn.com |
Role of Interstitial Water in this compound Fiber Uptake
The uptake of this compound by cellulosic fibers is not merely a surface phenomenon but a complex process involving the internal structure of the fiber and the water contained within it. The concept of "interstitial water"—water that is held within the pores and amorphous regions of the cellulose fiber structure—is central to understanding the dyeing mechanism. whiterose.ac.ukrsc.org
Cellulose fibers are not solid, impermeable structures. They possess a hierarchical architecture with crystalline regions, which are dense and impenetrable to dye molecules, and amorphous regions, which are less ordered and contain voids and channels. When immersed in water, these amorphous regions swell, taking up water to form a network of interstitial water channels. rsc.org This internal water provides the medium through which soluble chemical agents, including dyes, can diffuse into the fiber. rsc.org
A proposed theoretical model explains the promotional effect of electrolytes on dye uptake by invoking the role of this interstitial water. whiterose.ac.uk In a dyebath without sufficient electrolyte, the highly water-soluble monomeric this compound dye molecules are comfortably solvated and show a strong preference for remaining in the bulk aqueous phase rather than partitioning into the fiber. whiterose.ac.uk
| Component | Role in Fiber Uptake |
| Cellulose Fiber | Provides a porous, amorphous structure that can swell and hold water. rsc.org |
| Interstitial Water | Fills the amorphous regions of the fiber, creating a pathway for dye diffusion. whiterose.ac.ukrsc.org |
| This compound Aggregates | Possess lower solubility in the bulk dyebath, creating a thermodynamic drive for the dye to move into the interstitial water of the fiber phase. whiterose.ac.uk |
Advanced Computational and Theoretical Studies on Direct Blue 81
Density Functional Theory (DFT) Calculations for Direct Blue 81 Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate its stability, electronic transitions, and potential sites of reactivity.
DFT calculations are instrumental in predicting the reactivity and susceptibility of specific molecular sites within this compound towards degradation. By analyzing the electronic distribution and frontier molecular orbitals (HOMO and LUMO), researchers can identify regions prone to electrophilic or nucleophilic attack.
Electronic Stability: DFT calculations, particularly the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, provide insights into the molecule's chemical stability. Larger HOMO-LUMO gaps generally indicate greater stability researchgate.netaustinpublishinggroup.com. For azo dyes, the presence of sulfonate groups can influence electron distribution and potentially affect stability nih.gov.
Reactivity Descriptors: Conceptual DFT provides various reactivity descriptors, such as electrophilicity index, chemical potential, and hardness, which can be approximated using HOMO and LUMO energies researchgate.netrsc.org. These descriptors help in understanding the intrinsic reactivity of the dye molecule.
Degradation Pathways: While specific DFT studies detailing the degradation pathways of this compound are not extensively detailed in the available literature, DFT can be used to model reaction intermediates and transition states. For azo dyes, the cleavage of the azo bond (-N=N-) is a critical step in degradation, often mediated by reactive species rather than direct photolysis nih.gov. DFT can help predict which bonds or functional groups are most susceptible to such attacks. The tautomeric equilibrium between azo and hydrazone forms can also influence degradation susceptibility, with hydrazone tautomers sometimes being more prone to photolysis nih.gov.
Time-Dependent Density Functional Theory (TD-DFT) is widely employed to predict the electronic absorption spectra (UV-Vis) of molecules like this compound researchgate.netresearchgate.netnih.gov. These calculations provide valuable information about the electronic transitions responsible for the dye's color.
UV-Vis Spectra Prediction: TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) and oscillator strengths, which correlate with the intensity of absorption researchgate.netresearchgate.netgaussian.com. These predicted spectra often show good correlation with experimental UV-Vis spectra, aiding in the interpretation of experimental data researchgate.netresearchgate.net. Solvent effects can also be incorporated into these calculations, predicting shifts in absorption wavelengths researchgate.net.
Other Spectroscopic Properties: Beyond UV-Vis, DFT can also be used to predict other spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra researchgate.netmdpi.com. These calculations can help in assigning vibrational modes and understanding the molecular structure and bonding.
Adducts and Interactions: When this compound forms adducts or interacts with other molecules (e.g., during adsorption or complexation), TD-DFT can predict how these interactions alter its electronic structure and, consequently, its spectroscopic properties researchgate.net.
Molecular Dynamics Simulations of this compound Interactions with Adsorbents
Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe the movement and interactions of molecules over time. This is particularly useful for understanding how this compound interacts with surfaces or behaves in solution.
MD simulations are employed to model the adsorption of molecules onto solid surfaces, providing insights into the mechanisms governing these processes. While specific MD studies focusing solely on this compound adsorption are not detailed in the provided snippets, general principles applicable to dyes can be inferred.
Adsorption Mechanisms: MD simulations can reveal the nature of interactions between dye molecules and adsorbent surfaces, such as electrostatic forces, hydrogen bonding, and van der Waals forces researchgate.netrsc.org. For charged dyes like this compound, electrostatic interactions with charged surfaces are significant rsc.org. The simulations can map the distribution of dye molecules on the surface and identify preferred binding sites.
Surface Diffusion: Understanding the diffusion of dye molecules on a surface is crucial for adsorption kinetics. MD simulations can provide diffusion coefficients and trajectories, illustrating how molecules move and spread across a surface. However, specific data on this compound surface diffusion via MD is not readily available in the provided results.
MD simulations are adept at capturing the dynamic behavior of molecules in liquid phases, including aqueous solutions and at interfaces between different phases.
Behavior in Aqueous Solutions: MD simulations can model the solvation of this compound in water, including hydrogen bonding with water molecules and potential aggregation phenomena. These simulations can reveal the local environment around the dye molecule and how it influences its properties unige.chmdpi.com.
Interface Dynamics: At interfaces (e.g., liquid-liquid or liquid-solid), MD simulations can illustrate the preferential accumulation or depletion of molecules and their orientational preferences unige.chmdpi.comosf.io. For dyes, this can be relevant for understanding their behavior at solid surfaces during adsorption or their distribution in multiphase systems.
Quantitative Structure-Activity Relationships (QSAR) for this compound Degradation
Quantitative Structure-Activity Relationship (QSAR) models establish a correlation between the molecular structure of a compound and its biological or chemical activity, such as degradation rate. For this compound, QSAR can help predict its environmental persistence and degradation pathways.
Predictive Modeling: QSAR models are built using a set of known compounds and their measured degradation rates. By identifying key molecular descriptors (e.g., electronic properties, steric factors, functional groups), a mathematical model is developed to predict the degradation behavior of new or unstudied compounds, including this compound nih.govfrontiersin.orgacs.org.
Key Descriptors for Azo Dyes: For azo dyes, QSAR studies have identified descriptors like 'softness' (s), partial charges on carbon atoms (qC+, qC-), and HOMO/LUMO energies as crucial for predicting photostability and degradation rates nih.govresearchgate.netnih.gov. The presence and position of functional groups, such as sulfonate groups, can also be incorporated as descriptors nih.gov.
Degradation Mechanisms: QSAR can provide insights into the underlying mechanisms of degradation by highlighting which structural features are most influential. For instance, it can help understand why certain azo dyes degrade faster or slower under specific environmental conditions nih.govnih.gov.
Compound List
this compound (DB81)
Direct Blue 1 (DB1)
Direct Red 81 (DR81)
Direct Black 22 (DB22)
Methylene (B1212753) Blue (MB)
Direct Yellow 27
Direct Blue 71
Reactive Blue 81
Reactive Red 198
Acid Black 194
Coomassie Brilliant Blue-R
Methyl Red
Acid Fuchsin
Methyl Orange
Malachite Green (MG)
Brilliant Green (BG)
4-Amino-5-(phenylsulfonyloxy)naphthalene-2,7-disulfonic acid
Naphthalen-1-amine
8-Aminonaphthalene-2-sulfonic acid
4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid
Benzidine Dyes
β-Sitosterol
Ammodiaquine
Melanoidin Blue-G1
ZnO
TiO2
La/ZnTiO3
Atrazine
Copper(II)-phenanthroline (Cu-Phen)
Predictive Models for Biodegradation Rates of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and other computational modeling techniques are invaluable tools for predicting the environmental fate and behavior of chemical compounds, including their biodegradability d-nb.infoeuropa.euresearchgate.net. These methods establish correlations between a molecule's structure and its biological or chemical activity, allowing for the prediction of properties like biodegradation rates without extensive experimental testing.
The development of predictive models for the biodegradation of dyes often involves analyzing a dataset of compounds with known biodegradation rates and identifying key molecular descriptors that influence this process. Common methodologies include Multiple Linear Regression (MLR) and Support Vector Machines (SVM) researchgate.net. Molecular descriptors can encompass a wide range of structural and physicochemical properties, such as molecular weight, polarity, the presence and type of functional groups, electronic distribution, and topological indices mdpi.comrgdscience.com. For instance, in studies predicting biodegradation rates for various organic chemicals, descriptors related to the number of atoms on aromatic rings (nArX) have been identified as significant factors researchgate.net.
However, a review of the available literature indicates a scarcity of specific studies focused on developing predictive models for the biodegradation rates of This compound analogs . While general QSAR approaches for dye biodegradation are established d-nb.infoeuropa.eunih.gov, direct application to predict the biodegradability of specific analogs of this compound is not extensively documented in the provided snippets. The principles derived from studies on other azo dyes suggest that structural variations impacting factors like hydrophobicity, susceptibility to enzymatic attack, and the presence of specific functional groups would influence biodegradation rates nih.gov. Future research could leverage these established QSAR methodologies to build predictive models tailored for this compound analogs, thereby facilitating a deeper understanding of their environmental persistence.
Correlating Molecular Descriptors with Remediation Efficiency of this compound
The remediation of dyes from wastewater, including compounds like this compound, is a critical environmental concern. Computational and theoretical studies play a vital role in understanding and optimizing these remediation processes by correlating molecular descriptors with observed efficiencies. While direct studies specifically correlating molecular descriptors with the remediation efficiency of this compound are limited, research on related direct dyes, particularly Direct Red 81 (DR81), provides significant insights into these relationships.
Molecular descriptors that quantify these properties are key to establishing predictive models for remediation efficiency. These can include measures of hydrophobicity (e.g., logP), polarity, the number and type of functional groups (e.g., sulfonate, hydroxyl, amino groups), and charge distribution within the molecule mdpi.comrgdscience.com. For example, the number of charged groups and their distribution can significantly impact electrostatic interactions, a primary mechanism in the adsorption of anionic dyes like DR81 onto positively charged or neutral sites on adsorbents frontiersin.org.
Quantitative data from studies on the adsorption of DR81 and other direct dyes illustrate the concept of remediation efficiency and its dependence on dye properties. For instance, the maximum adsorption capacity (qm) and kinetic parameters, such as the pseudo-second-order rate constant (k2), provide measurable outcomes that can be linked to molecular characteristics.
Data Tables
The following tables present quantitative findings from studies on the remediation of direct dyes, illustrating the types of data used to correlate molecular properties with efficiency.
Table 1: Adsorption Capacities of Direct Dyes
| Adsorbent | Dye | Max Adsorption Capacity (qm) | Conditions/Notes | Source |
| Bamboo Sawdust (BSD) | Direct Red 81 | 6.43 mg/g | 303 K, 89% removal | researchgate.netnih.gov |
| Treated Bamboo Sawdust (TBSD) | Direct Red 81 | 13.83 mg/g | 303 K, 92% removal | researchgate.netnih.gov |
| A21 resin | Direct Blue 22 | 3.2 mg/g | Equilibrium adsorption (qe,exp) | dntb.gov.ua |
| A21 resin | Direct Red 23 | 3.3 mg/g | Equilibrium adsorption (qe,exp) | dntb.gov.ua |
| A21 resin | Direct Orange 26 | 4.3 mg/g | Equilibrium adsorption (qe,exp) | dntb.gov.ua |
| A21 resin | Direct Orange 26 | 285.6 mg/g | Langmuir Monolayer Capacity | dntb.gov.ua |
| A21 resin | Direct Red 23 | 271.1 mg/g | Langmuir Monolayer Capacity | dntb.gov.ua |
Table 2: Kinetic Parameters for Direct Dye Adsorption
| Adsorbent | Dye | Kinetic Parameter (k2) | Units | Model | Source |
| A21 resin | Direct Blue 22 | 0.087 | g/mg min | Pseudo-second-order | dntb.gov.ua |
| A21 resin | Direct Red 23 | 0.076 | g/mg min | Pseudo-second-order | dntb.gov.ua |
| A21 resin | Direct Orange 26 | 0.022 | g/mg min | Pseudo-second-order | dntb.gov.ua |
These quantitative results highlight how factors like adsorbent type and dye structure influence the efficiency of dye removal. For instance, the higher adsorption capacities observed for DR81 on treated bamboo sawdust compared to native sawdust researchgate.netnih.gov, or the differing capacities for various direct dyes on A21 resin dntb.gov.ua, can be linked to specific molecular features and surface interactions. Further computational analysis could correlate these efficiencies with specific molecular descriptors of this compound, such as its charge distribution, hydrophobicity, and the presence of functional groups capable of forming hydrogen bonds or participating in electrostatic interactions.
Future Perspectives in Direct Blue 81 Research
Development of Sustainable and Economically Viable Direct Blue 81 Remediation Technologies
The primary challenge in treating wastewater containing azo dyes like this compound lies in developing methods that are not only effective but also sustainable and affordable for industrial-scale application. mdpi.comunl.pt Traditional physicochemical treatments, while often effective, can be economically unviable and may lead to secondary pollution through the production of concentrated sludge or toxic by-products. mdpi.comunl.ptresearchgate.net Consequently, future research is sharply focused on green and circular economy-based approaches.
Bioremediation has emerged as a particularly promising frontier. The use of microorganisms such as bacteria and fungi offers an eco-friendly and cost-effective alternative for dye removal. researchgate.netencyclopedia.pub Studies have identified specific bacterial strains, like Bacillus cereus, capable of decolorizing similar direct dyes with high efficiency under optimized conditions. researchgate.net Research on fungi, such as Aspergillus clavatus, has also shown significant potential for degrading azo dyes. researchgate.net Future work will likely concentrate on genetically engineering microorganisms to enhance their dye-degrading enzymatic activities, specifically targeting the azo bonds within the this compound molecule. mdpi.com The development of microbial consortia, combining multiple strains with complementary metabolic pathways, is another key area expected to yield more robust and complete mineralization of the dye. researchgate.net
In parallel, the development of advanced adsorbents from low-cost, renewable materials is a major research thrust. researchgate.net Materials like halloysite (B83129) nanotubes and various forms of biomass are being investigated for their potential to remove dyes from effluents. mdpi.comresearchgate.net A critical aspect of future research is the concept of a circular economy, where the "sludge" produced from adsorption is not treated as waste but as a resource. For instance, dye-adsorbed halloysite nanotubes have been proposed as reinforcing agents in the fabrication of plastic composites, thus solving a disposal problem while creating a value-added product. mdpi.comunl.pt
The table below summarizes findings from research on the remediation of this compound and similar azo dyes, highlighting the parameters that are crucial for developing viable technologies.
| Remediation Agent | Target Dye | Max. Efficiency | Key Conditions (pH, Temp) | Reference |
| Bacillus cereus | Direct Blue-1 | 94.0% Decolorization | pH 8.0, 35°C | researchgate.net |
| Enterococcus faecalis | Direct Red 81 | 100% Decolorization | pH 7.0, 40°C | researchgate.net |
| Aspergillus clavatus | Direct Red 81 | 98% Decolorization | With Glucose/Yeast Extract | researchgate.net |
| Trametes versicolor (immobilized) | Direct Blue 15 | 98% Color Removal | Not Specified | nih.gov |
| Spirodela polyrrhiza | Direct Blue 129 | High Removal | Higher Temp & Plant Amount | nih.gov |
| Halloysite Nanotubes | Direct Blue 15 | High Adsorption | pH Dependent | mdpi.com |
Integration of this compound Studies with Broader Environmental Policy and Industrial Practices
The scientific findings on this compound's environmental fate and remediation must be translated into actionable industrial practices and be supported by robust environmental policies. frontiersin.org The textile industry, a major consumer of azo dyes, faces significant challenges in managing its water consumption and wastewater discharge. mdpi.com Future research will play a crucial role in informing policy decisions by providing clear data on the environmental risks of dye effluents and the feasibility of new treatment technologies. www.gov.uk
A key trend is the move towards developing integrated treatment systems that combine different methods, such as a biological process followed by a polishing step like advanced oxidation. mdpi.com This "anaerobic-aerobic" sequential treatment can effectively decolorize the dye and then degrade the resulting, often toxic, aromatic amines. mdpi.com Research providing cost-benefit analyses of such integrated systems is essential for encouraging their adoption by industries. This will help companies meet increasingly stringent environmental regulations while maintaining economic competitiveness. fintechmagazine.comresearchgate.net
Furthermore, environmental policy is expected to evolve from end-of-pipe treatment mandates to a more holistic approach focused on pollution prevention and green chemistry. mdpi.com Research that supports this shift, for example, by designing less toxic and more biodegradable dye molecules or by developing cleaner dyeing processes that use less water and salt, will be invaluable. The integration of real-time monitoring sensors into wastewater treatment facilities, potentially based on biosensing technologies, represents another area where research can directly influence industrial practice and regulatory oversight. rsc.org
Cross-Disciplinary Approaches to Advance Understanding of this compound Chemistry and Environmental Fate
A deeper understanding of this compound can only be achieved through the convergence of multiple scientific disciplines. The complexity of the dye's molecular structure and its behavior in the environment necessitates a collaborative approach. worlddyevariety.com
Chemistry and Materials Science: Advanced analytical techniques such as HPLC, GC-MS, and FT-IR spectroscopy are crucial for identifying the intermediate products formed during degradation. researchgate.netnih.gov This information is vital for assessing the true detoxification of the wastewater, as some breakdown products can be more toxic than the parent dye. researchgate.net Research in materials science is leading to the creation of novel catalysts and adsorbents, including metal-organic frameworks and nanocomposites, designed for targeted dye removal. researchgate.netmdpi.com
Microbiology and Biotechnology: The fields of microbiology and biotechnology are central to developing bioremediation strategies. encyclopedia.pub This involves not just isolating and identifying effective microorganisms, but also studying the specific enzymes they produce, such as laccases, azoreductases, and peroxidases, which are responsible for breaking down the dye molecule. researchgate.netnih.gov
Computational Modeling and Environmental Science: Computational tools are becoming indispensable for predicting the environmental fate of chemicals and optimizing treatment processes. nih.gov Artificial Neural Network (ANN) modeling, for instance, has been used to predict the efficiency of phytoremediation under various conditions. nih.gov Environmental science provides the broader context, studying how the dye and its degradation products impact ecosystems and assessing their potential for bioaccumulation. epa.gov This interdisciplinary research is crucial for conducting comprehensive risk assessments and understanding the long-term ecological consequences of dye release. acs.org
The synergy between these fields—from understanding the quantum chemical properties of the dye molecule to modeling its degradation in a bioreactor and assessing its impact on aquatic life—represents the future of research on this compound. researchgate.netresearchgate.net This integrated approach is essential for developing truly effective and sustainable solutions to the environmental challenges posed by this and other synthetic dyes.
Q & A
Q. How to address conflicting results in the pH-dependent adsorption of this compound across studies?
- Methodological Answer : Reconcile discrepancies by standardizing experimental protocols (e.g., consistent ionic strength, equilibration time). Meta-analyses of published data (e.g., using PRISMA guidelines) can identify trends. For instance, variations in adsorbent surface functional groups may explain divergent optimal pH values .
Q. What gaps exist in the mechanistic understanding of this compound degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
